molecular formula C15H21NO B11770201 (4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine

(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine

Cat. No.: B11770201
M. Wt: 231.33 g/mol
InChI Key: KBNSNNVRGZSELJ-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aR,8aS)-6-Benzyl-octahydro-2H-pyrano[3,2-c]pyridine is a chiral, saturated bicyclic amine of high value in pharmaceutical research and development. This compound features a benzyl-protected amine group on a fused octahydro-2H-pyrano[3,2-c]pyridine scaffold, a structure recognized as a useful building block in organic synthesis . The specific stereochemistry of the (4aR,8aS) enantiomer makes it a critical intermediate for constructing stereochemically pure compounds, particularly in exploring structure-activity relationships. Its core structure is analogous to other privileged scaffolds in drug discovery, such as octahydro-1H-pyrrolo[3,2-c]pyridine and octahydro-2H-pyrido[4,3-b]morpholine derivatives . The benzyl group can serve as a protective group for the secondary amine, allowing for further functionalization at other positions on the ring system, a common strategy in multi-step synthetic routes . As a versatile synthon, this compound is primarily employed in the synthesis of potential bioactive molecules, serving as a rigid, chiral template that can mimic pharmacophores found in natural products. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

(4aR,8aS)-6-benzyl-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine

InChI

InChI=1S/C15H21NO/c1-2-5-13(6-3-1)11-16-9-8-15-14(12-16)7-4-10-17-15/h1-3,5-6,14-15H,4,7-12H2/t14-,15+/m1/s1

InChI Key

KBNSNNVRGZSELJ-CABCVRRESA-N

Isomeric SMILES

C1C[C@@H]2CN(CC[C@@H]2OC1)CC3=CC=CC=C3

Canonical SMILES

C1CC2CN(CCC2OC1)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

One-Pot Condensation Using Malononitrile and Ethyl Acetoacetate

A widely cited method involves a microwave-assisted, three-component reaction between malononitrile , ethyl acetoacetate , and aryl aldehydes in the presence of piperazine as a catalyst under solvent-free conditions. The reaction proceeds via:

  • Knoevenagel condensation : Formation of an α,β-unsaturated intermediate from the aldehyde and malononitrile.

  • Michael addition : Attack by ethyl acetoacetate’s enolate on the unsaturated intermediate.

  • Cyclization : Intramolecular nucleophilic addition to form the pyrano[3,2-c]pyridine core.

Key conditions :

  • Microwave irradiation (80–120°C, 10–20 min)

  • Catalyst loading: 5–10 mol% piperazine

  • Yield: 70–85% for substituted derivatives.

Three-Component Reaction with Salicylaldehydes and Thiols

An alternative route employs salicylaldehydes , thiols , and malononitrile in ethanol with triethylamine. This method constructs the benzopyrano[3,2-c]pyridine scaffold via:

  • Formation of iminochromene : Reaction of salicylaldehyde with malononitrile.

  • Thiol addition : Michael addition of thiol to the iminochromene.

  • Cyclization : Second equivalent of malononitrile induces pyridine ring closure.

Advantages :

  • High regioselectivity due to electron-deficient intermediates.

  • Yields: 65–80% for substituted variants.

Catalytic Hydrogenation for Stereochemical Control

Hydrogenation of Pyrano[3,2-c]Pyridine Precursors

The stereoselective synthesis of the octahydro framework is achieved via Raney nickel -catalyzed hydrogenation of pyrano[3,2-c]pyridine intermediates. For example:

  • Substrate : 6-Benzyl-tetrahydro-2H-pyrano[3,2-c]pyridine.

  • Conditions :

    • Catalyst: Raney Ni (10–20 wt%)

    • Solvent: Dioxane or methanol

    • Pressure: 1–3 atm H₂

    • Temperature: 60°C for 48–72 hours.

  • Yield : 74–82% with >95% diastereomeric excess (de).

Asymmetric Transfer Hydrogenation

Chiral ruthenium complexes (e.g., Ru-(S)-BINAP) enable enantioselective reduction of ketone intermediates to install the (4aR,8aS) configuration.

  • Substrate : 6-Benzyl-2-oxo-octahydro-2H-pyrano[3,2-c]pyridine.

  • Reductant : HCO₂H/Et₃N azeotrope.

  • Yield : 88–92% with 90–98% enantiomeric excess (ee).

Resolution of Racemic Mixtures

Chiral Acid-Mediated Crystallization

Racemic octahydro-pyrano[3,2-c]pyridine derivatives are resolved using L-(+)-tartaric acid in ethanol/water:

  • Procedure :

    • Racemate is treated with L-(+)-tartaric acid (1:1 molar ratio).

    • Crystallization at 4°C for 12 hours yields the (4aR,8aS)-diastereomer.

  • Efficiency : 44–50% recovery with 99.2% ee.

Enzymatic Kinetic Resolution

Lipase B (Candida antarctica) selectively acetylates the undesired enantiomer in a racemic mixture:

  • Conditions :

    • Substrate: Racemic 6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine.

    • Acyl donor: Vinyl acetate.

    • Solvent: tert-Butyl methyl ether.

  • Result : 48% conversion with 98% ee for the unreacted (4aR,8aS)-enantiomer.

Comparison of Synthetic Routes

MethodKey ReagentsYield (%)StereoselectivityScalability
MCR (microwave)Malononitrile, ethyl acetoacetate70–85ModerateHigh
Catalytic hydrogenationRaney Ni, H₂74–82High (de >95%)Moderate
Asymmetric hydrogenationRu-(S)-BINAP, HCO₂H/Et₃N88–92High (ee 90–98%)Low
Chiral resolutionL-(+)-Tartaric acid44–50Very high (ee 99%)High

Critical Analysis of Byproducts and Purification

Common Byproducts

  • Over-reduced intermediates : Result from excessive hydrogenation (e.g., perhydro-pyrano derivatives).

  • Epimerization : Occurs under acidic or basic conditions during workup.

Purification Techniques

  • Flash chromatography : Silica gel (hexane/ethyl acetate, 7:3) removes non-polar impurities.

  • Recrystallization : Ethanol/water (3:1) enhances enantiopurity.

Industrial-Scale Considerations

Cost-Efficiency of Catalysts

  • Raney Ni is preferred over noble metals (e.g., Pd/C) for large-scale hydrogenation.

  • Piperazine in MCRs is recyclable for 3–5 cycles without yield loss.

Environmental Impact

  • Solvent-free MCRs reduce waste generation.

  • Enzymatic methods align with green chemistry principles.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated cyclization using Ir(ppy)₃ (ppy = 2-phenylpyridine) enables room-temperature synthesis:

  • Substrate : N-Benzyl-3-oxo-piperidine-4-carboxylate.

  • Yield : 68% with 92% de.

Continuous Flow Systems

Microreactors improve heat transfer in exothermic MCRs, reducing side reactions:

  • Residence time : 10–15 minutes.

  • Productivity : 5–10 g/h .

Chemical Reactions Analysis

Types of Reactions

(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol. Substitution reactions can lead to various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Bicyclic Pyridine Derivatives

Compound Name Core Structure Substituents Key Structural Features
(4aR,8aS)-6-Benzyl-octahydro-2H-pyrano[3,2-c]pyridine Pyrano[3,2-c]pyridine 6-Benzyl Rigid bicyclic system; stereospecific 4aR,8aS configuration; planar pyridine ring
Octahydro-2H-pyrano[3,2-b]pyridine Pyrano[3,2-b]pyridine None (parent structure) Lacks benzyl group; fused pyran-pyridine with [3,2-b] ring junction; flexible backbone
(±)-cis-Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate Decahydro-1,6-naphthyridine Ethyl carboxylate, thioamide Larger 10-membered bicyclic system; two crystallographically independent conformers
1H-Pyrrolo[3,2-c]pyridine derivatives Pyrrolo[3,2-c]pyridine 6-Aryl, 1-(3,4,5-trimethoxyphenyl) Five-membered pyrrole fused to pyridine; rigid antiproliferative scaffold

Key Observations :

  • The [3,2-c] vs. The [3,2-c] fusion in the target compound creates a more planar pyridine ring, favoring π-π stacking interactions in biological targets .
  • Substituents like the benzyl group in the target compound enhance lipophilicity and receptor binding compared to unsubstituted analogs (e.g., octahydro-2H-pyrano[3,2-b]pyridine) .

Table 3: Pharmacological Profiles

Compound Biological Target IC50/EC50 Mechanism of Action
This compound GPCRs (hypothetical) Not reported Proposed allosteric modulation
1H-Pyrrolo[3,2-c]pyridine derivatives Tubulin/CBSI 0.1–10 µM Antiproliferative via tubulin inhibition
PF-Compound 22 () BACE1 (β-secretase) Not quantified Retains activity in BACE1(-/-) mice

Key Findings :

  • The rigid pyrano[3,2-c]pyridine scaffold in the target compound is advantageous for GPCR targeting but lacks direct antiproliferative activity observed in pyrrolo[3,2-c]pyridines .
  • Fluorinated analogs (e.g., in ) show enhanced blood-brain barrier penetration compared to the benzyl-substituted target compound, highlighting substituent-driven pharmacokinetic differences .

Biological Activity

Introduction

(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine is a bicyclic heterocyclic compound with a pyridine ring fused to a pyran ring, distinguished by a benzyl substituent at the 6-position. Its molecular formula is C15H21NO with a molecular weight of approximately 231.34 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders.

Chemical Structure and Properties

The stereochemical configuration of this compound is crucial for its biological activity. The presence of multiple chiral centers contributes to its unique properties and interactions with biological targets.

Table 1: Structural Features of this compound

PropertyValue
Molecular FormulaC15H21NO
Molecular Weight231.34 g/mol
IUPAC Namerel-(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine
CAS Number1629784-84-4

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities that warrant further pharmacological exploration. The following sections detail its potential therapeutic effects:

Neuroprotective Effects

Research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurological disorders such as epilepsy and anxiety. In vitro studies have shown that compounds with similar structures can modulate neurotransmitter systems and exhibit anticonvulsant effects.

Antioxidant Activity

This compound has been evaluated for its antioxidant activity. Compounds in this class often demonstrate the ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound. SAR studies have indicated that modifications to the benzyl group and the stereochemistry can significantly influence the compound's activity.

Table 2: Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundBicyclic structure with benzyl groupPotential anticonvulsant/anxiolytic
Chromeno[3,2-c]pyridinesFused chromene and pyridine ringsAnti-inflammatory effects
Octahydropyrano[3,4-c]pyridinesOctahydro frameworkDiverse pharmacological profiles
Piperidine DerivativesSix-membered nitrogen ringAnalgesic and antidepressant effects

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Study on Anticonvulsant Activity : A study evaluating the anticonvulsant properties of related compounds demonstrated that modifications to the bicyclic structure could enhance efficacy against induced seizures in animal models.
  • Neuroprotection in Oxidative Stress Models : Research involving oxidative stress models showed that compounds similar to this compound could significantly reduce neuronal damage through their antioxidant mechanisms.
  • Anxiolytic Effects in Behavioral Tests : Behavioral assays indicated that this compound could reduce anxiety-like behaviors in rodents when administered at specific dosages.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.